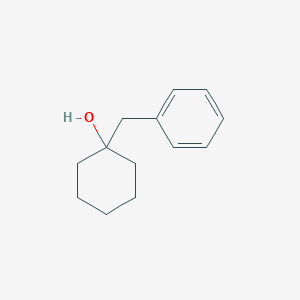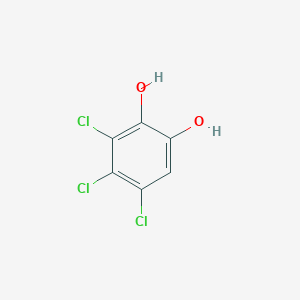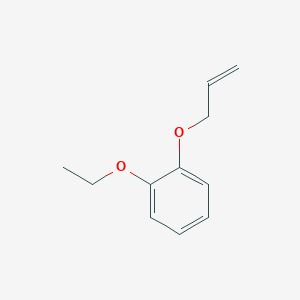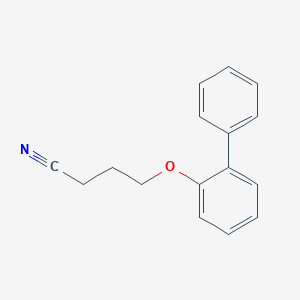
4-(2-Phenylphenoxy)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylphenoxy)butanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound is also known as PB-28 and belongs to the family of phenoxyalkyl nitriles. PB-28 has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of PB-28 is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. PB-28 also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Efectos Bioquímicos Y Fisiológicos
PB-28 has been shown to have minimal toxicity in normal cells and tissues. The compound exhibits selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. PB-28 has also been found to have anti-inflammatory properties and has shown potential in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PB-28 has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. The compound exhibits potent anticancer properties and has shown selectivity towards cancer cells. However, PB-28 has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. The compound also has poor bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on PB-28. One direction is to improve the compound's bioavailability and water solubility to enhance its effectiveness in vivo. Another direction is to investigate the compound's potential in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PB-28 and its potential applications in various fields.
Métodos De Síntesis
PB-28 can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromobutyronitrile with 2-phenylphenol in the presence of a palladium catalyst. The reaction yields PB-28 with a high degree of purity. Other methods involve the use of different catalysts and reagents to achieve the desired product.
Aplicaciones Científicas De Investigación
PB-28 has been extensively studied for its anticancer properties. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. PB-28 induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer treatment.
Propiedades
Número CAS |
125849-32-3 |
|---|---|
Nombre del producto |
4-(2-Phenylphenoxy)butanenitrile |
Fórmula molecular |
C16H15NO |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
4-(2-phenylphenoxy)butanenitrile |
InChI |
InChI=1S/C16H15NO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,13H2 |
Clave InChI |
KDFRZOHGRSVOKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC#N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC#N |
Sinónimos |
4-(2-Phenylphenoxy)butanenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



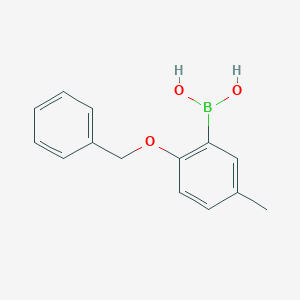
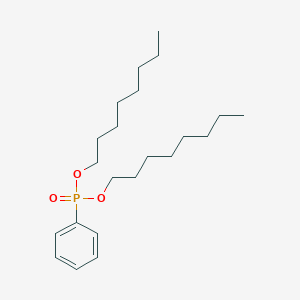
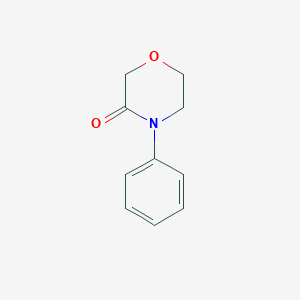
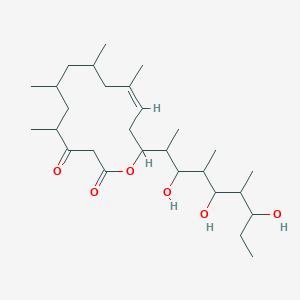
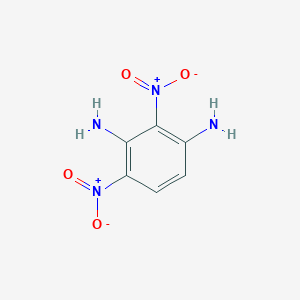
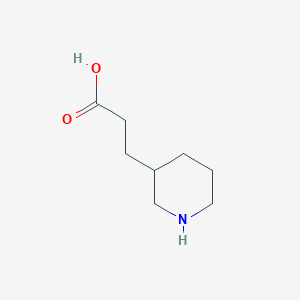
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
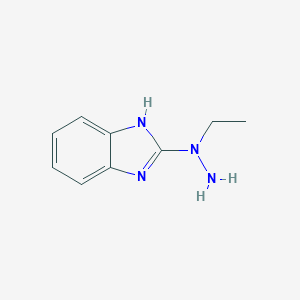
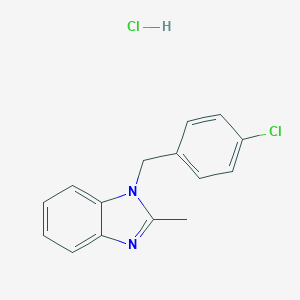
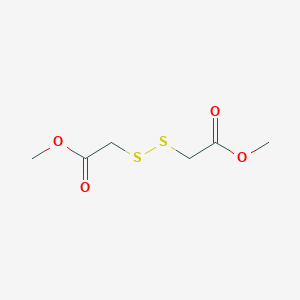
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
